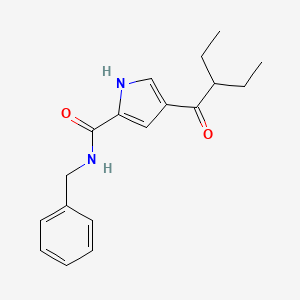

N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Descripción general

Descripción

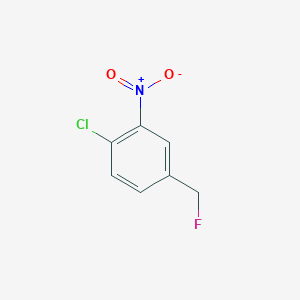

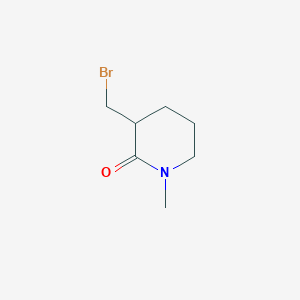

“N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a benzyl group, and a 2-ethylbutanoyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

As an organic compound containing a pyrrole ring, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the pyrrole ring, or reactions involving the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibitors

Research on pyrrole derivatives, including those structurally related to N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, has identified their potential as inhibitors of monoamine oxidase types A and B. These compounds have been synthesized and tested for their inhibitory activity, showing significant selectivity and potency, which could contribute to the development of treatments for neurological disorders (Silvestri et al., 2003).

Androgen Receptor Antagonists

Some 4-(anilino)pyrrole-2-carboxamides have been designed as novel androgen receptor (AR) antagonists, demonstrating significant binding affinity and growth inhibition of androgen-dependent cells. This research suggests applications in the treatment of prostate cancer, especially for tumors with mutated AR (Wakabayashi et al., 2008).

Histone Deacetylase Inhibitors

Pyrrole-based compounds have been explored for their activity as histone deacetylase (HDAC) inhibitors. These studies have led to the synthesis of novel aroyl-pyrrolyl hydroxyamides showing potent HDAC inhibitory activity, with potential implications for cancer therapy and the treatment of other diseases related to epigenetic regulation (Mai et al., 2006).

Optical and Electronic Properties

The optical and electronic properties of pyrrole derivatives have been studied, revealing their potential applications in materials science. For example, the nonlinear optical (NLO) properties and electronic behavior of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide have been analyzed, indicating their suitability for use in optoelectronic devices (Pandey et al., 2020).

Antiviral Activity

Novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and shown to possess significantly higher antiviral activity than Pemetrexed against certain viruses, highlighting their potential as antiviral agents (Balaraman et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-14(4-2)17(21)15-10-16(19-12-15)18(22)20-11-13-8-6-5-7-9-13/h5-10,12,14,19H,3-4,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIYIGOVMSSKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330679 | |

| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478259-79-9 | |

| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)

![N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2555971.png)

![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2555973.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)

![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2555986.png)